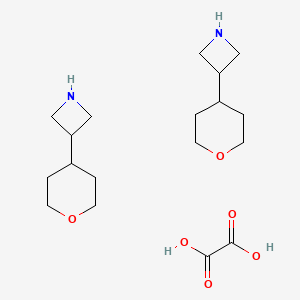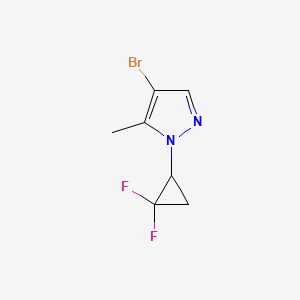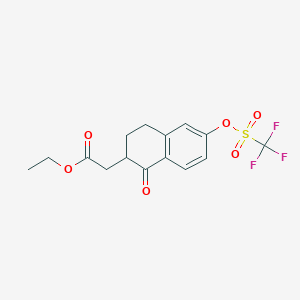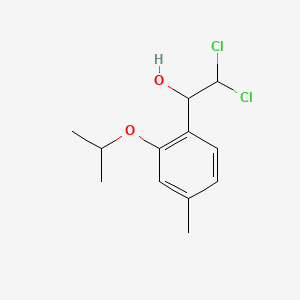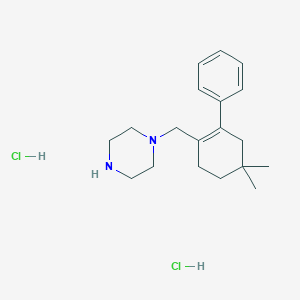
1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperazine ring bonded to a cyclohexene derivative
Méthodes De Préparation
The synthesis of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves several steps:
Synthetic Routes: The initial step involves the preparation of the cyclohexene derivative, which is then reacted with piperazine. The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions. Solvents such as methanol or ethanol may be used to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the precise reaction conditions required for the synthesis.
Analyse Des Réactions Chimiques
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the cyclohexene ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE can be compared with other similar compounds:
Similar Compounds: Compounds such as 4,4-DIMETHYL-2-CYCLOHEXEN-1-YL PHENYLCARBAMATE and 1,4-DIMETHYLPIPERAZINE share structural similarities.
This detailed article provides a comprehensive overview of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H30Cl2N2 |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16;;/h3-7,20H,8-15H2,1-2H3;2*1H |
Clé InChI |
CLIPNTMHLWRBHO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1R,2S,4R,7S,8R,9S,12S,13S,16S,18R)-3,6-dihydroxy-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14030749.png)

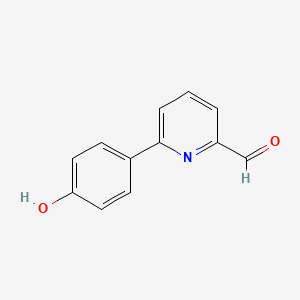

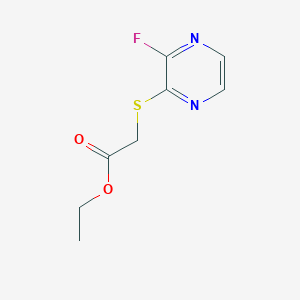
![6-(Methylamino)spiro[3.3]heptan-2-OL](/img/structure/B14030786.png)

